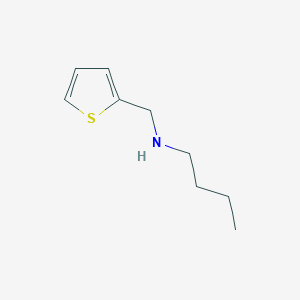

N-(thiophen-2-ylmethyl)butan-1-amine

Description

N-(Thiophen-2-ylmethyl)butan-1-amine is a secondary amine featuring a butan-1-amine backbone substituted with a thiophen-2-ylmethyl group. Thiophene, a sulfur-containing aromatic heterocycle, confers distinct electronic and steric properties to the molecule. This compound is structurally analogous to other aromatic methylene-substituted butanamines, such as N-(furan-2-ylmethyl)butan-1-amine (oxygen-containing) and N-(pyridin-3-ylmethyl)butan-1-amine (nitrogen-containing), which differ in their heteroatoms and aromatic systems. Potential applications of this compound span pharmaceuticals, agrochemicals, and materials science, particularly due to the versatility of thiophene in drug design and conductive polymers .

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLRKCXLIJDFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364579 | |

| Record name | N-(thiophen-2-ylmethyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58924-53-1 | |

| Record name | N-Butyl-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58924-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(thiophen-2-ylmethyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Multi-step Synthesis:

Industrial Production Methods:

- Industrial production methods for N-(thiophen-2-ylmethyl)butan-1-amine typically involve similar multi-step synthesis routes, optimized for large-scale production. These methods ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Drug Development

N-(thiophen-2-ylmethyl)butan-1-amine's structural characteristics make it a promising candidate for drug development. Its ability to interact with specific enzymes and receptors positions it as a potential therapeutic agent in treating various diseases. For instance, compounds with similar structures have been studied for their efficacy in modulating ion channels such as TRPM8, which is involved in pain perception and thermoregulation .

Case Study: TRPM8 Modulation

A study highlighted the effectiveness of compounds similar to this compound in modulating TRPM8 channels. These compounds demonstrated the ability to enhance or inhibit channel activity, suggesting their potential as analgesics or treatments for chronic pain conditions .

Materials Science

Development of New Materials

The compound's unique chemical properties can be exploited in the synthesis of novel materials with specific electronic or optical characteristics. Its thiophene moiety contributes to π-conjugation, enhancing the material's electronic properties.

Data Table: Properties of Thiophene Derivatives

| Compound Name | Electronic Property | Optical Characteristic |

|---|---|---|

| This compound | High electron mobility | UV-visible absorbance |

| 4,4,4-Trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine | Enhanced stability | Fluorescent emission |

Biological Studies

Biological Interaction Studies

This compound can serve as a probe in biological studies to investigate cellular pathways and interactions. Its ability to form hydrogen bonds and engage in π-π stacking interactions with biomolecules makes it suitable for studying protein-ligand interactions.

Case Study: Interaction with Biomolecules

Research has demonstrated that compounds with similar structures can effectively bind to various proteins, influencing biological pathways related to cell signaling and metabolism . The interaction between these compounds and phospholipases has been particularly noteworthy, showcasing their potential as tools for understanding lipid metabolism.

Mécanisme D'action

The mechanism of action of N-(thiophen-2-ylmethyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The thiophene ring and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity .

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

Key Compounds for Comparison:

- N-(Furan-2-ylmethyl)butan-1-amine (C₈H₁₃NO): Contains a furan ring (oxygen heteroatom) .

- N-(Pyridin-3-ylmethyl)butan-1-amine (C₁₀H₁₄N₂): Features a pyridine ring (nitrogen heteroatom) .

- N-(Naphthalene-2-ylmethyl)butan-1-amine (C₁₅H₁₇N): Substituted with a naphthalene group .

- N-(1-Cyclohexylpropan-2-yl)butan-1-amine (C₁₃H₂₇N): Aliphatic cyclohexyl substituent .

Table 1: Structural and Electronic Comparison

| Compound | Heteroatom | Aromaticity | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| N-(Thiophen-2-ylmethyl)butan-1-amine | S | Yes | 183.30 | Thiophene (5-membered, S-containing) |

| N-(Furan-2-ylmethyl)butan-1-amine | O | Yes | 155.20 | Furan (5-membered, O-containing) |

| N-(Pyridin-3-ylmethyl)butan-1-amine | N | Yes | 162.23 | Pyridine (6-membered, N-containing) |

| N-(Naphthalene-2-ylmethyl)butan-1-amine | None | Yes | 211.31 | Naphthalene (fused benzene rings) |

| N-(1-Cyclohexylpropan-2-yl)butan-1-amine | None | No | 197.36 | Cyclohexyl (aliphatic, bulky) |

Electronic Effects :

- The sulfur atom in thiophene is less electronegative than oxygen in furan, leading to reduced resonance stabilization but greater polarizability.

- Pyridine’s nitrogen atom introduces basicity (pKa ~5.2 for pyridine), whereas thiophene and furan are non-basic. This affects solubility and reactivity in acidic environments .

Table 2: Reaction Yields and Conditions

Reactivity Notes:

- Thiophene derivatives are stable under acidic conditions but may undergo electrophilic substitution (e.g., iodination, bromination) at the 5-position .

- Pyridine derivatives exhibit nucleophilic aromatic substitution at the 3-position due to nitrogen’s electron-withdrawing effect .

Physicochemical Properties

Spectroscopic Data:

- N-(Naphthalene-2-ylmethyl)butan-1-amine : ¹H NMR (CDCl₃) shows aromatic protons at δ 8.12–7.38 ppm and methylene (N–CH₂) at δ 4.24 ppm .

- Thiophene vs. Furan Derivatives : The methylene proton (N–CH₂) in thiophene derivatives is expected downfield (~δ 3.5–4.0 ppm) compared to furan due to sulfur’s deshielding effect.

Table 3: Selected ¹H NMR Chemical Shifts

| Compound | N–CH₂ (δ, ppm) | Aromatic Protons (δ, ppm) |

|---|---|---|

| This compound | ~3.8–4.2 | 6.8–7.5 (thiophene) |

| N-(Furan-2-ylmethyl)butan-1-amine | ~3.5–3.9 | 6.2–7.4 (furan) |

| N-(Pyridin-3-ylmethyl)butan-1-amine | ~3.7–4.1 | 7.2–8.6 (pyridine) |

Solubility :

- Thiophene derivatives are more lipophilic than furan or pyridine analogs, enhancing membrane permeability in biological systems .

Activité Biologique

N-(thiophen-2-ylmethyl)butan-1-amine is an organic compound that features a thiophene ring and an amine group, which contribute to its significant biological activity. This article explores the compound's biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Thiophene Ring : A five-membered aromatic ring containing sulfur, which enhances the compound's lipophilicity and potential for π-π interactions with biological targets.

- Amine Group : This functional group allows for hydrogen bonding, which can stabilize interactions with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiophene ring enhances binding affinity through π-π interactions, while the amine group facilitates hydrogen bonding, contributing to the overall stability of these interactions. This dual functionality makes the compound a candidate for drug development targeting various biological pathways.

Pharmacological Applications

This compound has shown potential in several pharmacological contexts:

- Neuropharmacology : Compounds containing thiophene rings are often studied for their effects on neurotransmitter systems. For instance, derivatives have been investigated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease .

- Psychoactive Properties : Some studies suggest that thiophene derivatives may exhibit psychoactive effects similar to other known substances . This has prompted research into their safety profiles and potential therapeutic uses.

- Antimicrobial Activity : Preliminary investigations indicate that compounds with similar structures may possess antimicrobial properties, warranting further exploration into their efficacy against various pathogens.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity through various in vitro assays:

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts with target proteins. These studies reveal that:

- The compound binds effectively to the active site of AChE, suggesting a competitive inhibition mechanism.

- Structural modifications can significantly alter binding affinities, indicating a need for optimization in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.